molecular formula C10H16N2O3 B11794305 Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate CAS No. 1437485-38-5

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11794305
CAS No.: 1437485-38-5
M. Wt: 212.25 g/mol
InChI Key: GSHHTIWYZSSSHY-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl ester group, an ethyl group, and a methoxyethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the esterification of 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethyl-1H-pyrazole-3-carboxylate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.

    Ethyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.

    5-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.

Uniqueness

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the methoxyethyl and methyl ester groups, which confer specific chemical properties and reactivity. These functional groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

1437485-38-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-8-7-9(10(13)15-3)11-12(8)5-6-14-2/h7H,4-6H2,1-3H3

InChI Key

GSHHTIWYZSSSHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CCOC)C(=O)OC

Origin of Product

United States

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